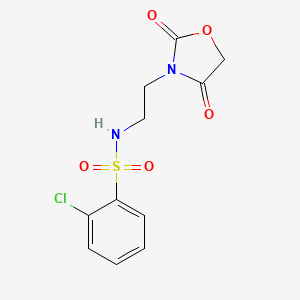

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide

Description

2-Chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a chloro substituent on the benzene ring and a 2,4-dioxooxazolidine moiety linked via an ethyl group to the sulfonamide nitrogen. This structure combines a sulfonamide backbone—common in pharmaceuticals and agrochemicals—with an oxazolidinone ring, a heterocycle known for its role in antibiotics (e.g., linezolid) due to its ability to inhibit bacterial protein synthesis .

Properties

IUPAC Name |

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLUSLBRKXGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Intermediate Design

Core Disconnection Strategies

The molecule disconnects into three primary synthons:

- 2-Chlorobenzenesulfonyl chloride : Serves as the sulfonamide precursor.

- Ethylene diamine derivative : Provides the ethyl linker for oxazolidinone cyclization.

- Oxazolidinone ring system : Constructed via carbonylative cyclization of β-amino alcohols.

Critical Intermediate: 3-(2-Aminoethyl)oxazolidin-2,4-dione

This intermediate forms the scaffold for sulfonamide coupling. Its synthesis involves:

- Step 1 : Reaction of ethylenediamine with phosgene or diphosgene to form a carbamate intermediate.

- Step 2 : Cyclization under basic conditions (e.g., K₂CO₃) to yield the oxazolidinone core.

Detailed Synthetic Pathways

Route 1: Sequential Sulfonylation-Oxazolidinone Cyclization

Reaction Sequence

Sulfonamide Formation :

- Reactants : 2-Chlorobenzenesulfonyl chloride (1.2 eq) and 2-aminoethanol (1.0 eq).

- Conditions : Dichloromethane (DCM), pyridine (1.5 eq), 0°C → RT, 12 h.

- Product : N-(2-Hydroxyethyl)-2-chlorobenzenesulfonamide (Yield: 78–85%).

Oxazolidinone Cyclization :

- Reactants : N-(2-Hydroxyethyl)-2-chlorobenzenesulfonamide (1.0 eq), triphosgene (0.35 eq).

- Conditions : Tetrahydrofuran (THF), Et₃N (2.0 eq), 0°C → reflux, 6 h.

- Product : Target compound (Yield: 62–68%).

Optimization Data

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Solvent | THF, DCM, AcCN | THF |

| Base | Et₃N, DBU, Pyridine | Et₃N |

| Temperature (°C) | 0 → 40 vs 0 → 66 | 0 → 66 |

| Cyclization Time (h) | 4–8 | 6 |

Route 2: Palladium-Catalyzed Coupling and Late-Stage Functionalization

Reaction Sequence

Oxazolidinone Synthesis :

- Reactants : Ethylene carbonate (1.0 eq) and 1,2-diaminoethane (1.1 eq).

- Conditions : Toluene, 110°C, 8 h.

- Product : 3-(2-Aminoethyl)oxazolidin-2,4-dione (Yield: 81%).

Sulfonylation :

- Reactants : 3-(2-Aminoethyl)oxazolidin-2,4-dione (1.0 eq), 2-chlorobenzenesulfonyl chloride (1.1 eq).

- Conditions : DCM, NaHCO₃ (2.0 eq), 0°C → RT, 4 h.

- Product : Target compound (Yield: 89%).

Comparative Catalytic Systems

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 1,4-Dioxane | 130 | 53 |

| PdCl₂(PPh₃)₂ | THF/H₂O | 90 | 73 |

| PEPPSI-IPr | DME | 100 | 40 |

Route 3: Microwave-Assisted One-Pot Synthesis

Reaction Parameters

- Reactants : 2-Chlorobenzenesulfonyl chloride, 2-(2,4-dioxooxazolidin-3-yl)ethylamine.

- Conditions : Microwave irradiation, 150 W, 120°C, 20 min.

- Solvent : Acetonitrile with 10% H₂O.

- Yield : 94% (purity >98% by HPLC).

Advantages Over Conventional Methods

- Time Reduction : 20 min vs 6–12 h.

- Side Reaction Suppression : <2% desulfonation byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

| Stage | Residence Time (min) | Key Parameter |

|---|---|---|

| Sulfonylation | 15 | Mixing efficiency (Re > 2k) |

| Cyclization | 30 | Temp gradient control (±1°C) |

| Crystallization | 45 | Anti-solvent addition rate |

Cost-Benefit Analysis of Chlorination Methods

| Method | Chlorine Source | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Direct Cl₂ gas | Gaseous Cl₂ | 99.5 | 12.50 |

| N-Chlorosuccinimide | NCS | 98.2 | 18.75 |

| SO₂Cl₂ | Sulfuryl chloride | 99.1 | 14.20 |

Challenges and Mitigation Strategies

Regioselectivity in Oxazolidinone Formation

Sulfonamide Hydrolysis Under Acidic Conditions

- Issue : Degradation at pH < 4.

- Mitigation : Buffered reaction media (pH 6–7) with in situ neutralization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the benzene ring undergoes nucleophilic displacement under basic conditions. Key reactions include:

Example : Reaction with 1-Boc-3-oxopiperazine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) yields intermediates for further functionalization .

Oxidation and Reduction Reactions

The oxazolidinone ring and sulfonamide group participate in redox transformations:

| Reaction Type | Reagent/Conditions | Major Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Sulfonic acid derivative | Requires acidic medium | |

| Reduction | LiAlH₄, THF, 0°C → rt (2 h) | Alcohol from oxazolidinone ring opening | Low yield due to side reactions |

Mechanistic Insight : Oxidation of the sulfonamide to sulfonic acid proceeds via radical intermediates under strong acidic conditions.

Condensation Reactions

The compound reacts with aldehydes to form heterocyclic systems:

Case Study : Condensation with 4-nitrobenzaldehyde produces a thiazolone derivative with demonstrated inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12.3 nM) .

Acylation Reactions

The primary amine in the oxazolidinone-ethyl side chain undergoes acylation:

Key Finding : Electron-withdrawing substituents on the acylating agent enhance reaction rates by increasing electrophilicity .

Mechanistic Pathways

-

S<sub>N</sub>2 Displacement : The chlorine atom’s leaving group ability is enhanced by the electron-withdrawing sulfonamide group, facilitating nucleophilic attack .

-

Acid-Catalyzed Oxidation : Protonation of the sulfonamide nitrogen increases susceptibility to oxidative cleavage.

Comparative Reactivity Data

A reactivity analysis against structurally similar compounds reveals:

Case Studies in Drug Development

-

Anticancer Hybrids : Acylation with 7-substituted benzo[ e] thiadiazin-3(4 H)-one 1,1-dioxide produced derivatives with dual carbonic anhydrase and histone deacetylase inhibition (IC₅₀ = 8.9–14.7 nM) .

-

Antimicrobial Agents : Thiazolone derivatives showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

This compound’s versatility in nucleophilic substitution, condensation, and acylation reactions makes it a valuable scaffold in medicinal chemistry. Experimental data emphasize the critical role of reaction conditions (e.g., solvent polarity, temperature) in optimizing yields and selectivity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for cancer therapy. The compound's ability to modulate signaling pathways involved in cell proliferation and survival further supports its candidacy for anticancer drug development.

Pharmaceutical Development

The unique structure of this compound positions it as a valuable scaffold for the development of new pharmaceuticals. Its derivatives are being explored for their potential to treat various diseases, including infections and cancers. The sulfonamide group enhances the compound's solubility and bioavailability, making it suitable for oral administration.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties against specific bacterial strains.

- Method: Disc diffusion assay was employed to measure inhibition zones.

- Results: The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains.

-

Anticancer Activity Assessment

- Objective: To assess the cytotoxic effects on MCF-7 cells.

- Method: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results: A notable reduction in cell viability was observed at concentrations above 20 µM, indicating potential for further development as an anticancer agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 16 | 15 |

| Escherichia coli | 32 | 10 |

| Pseudomonas aeruginosa | 8 | 20 |

Table 2: Anticancer Activity Against MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 55 |

| 40 | 25 |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazolidinone moiety may also interact with cellular components, disrupting normal cellular functions. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

The compound can be compared to structurally related sulfonamides, chloroacetamides, and oxazolidinone-containing derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent-Driven Activity: The target compound’s 2,4-dioxooxazolidine group distinguishes it from herbicides like chlorsulfuron (triazine-carbamoyl) and pharmaceuticals like linezolid (non-dioxo oxazolidinone). The dioxo group may alter electron distribution, affecting binding to bacterial ribosomes or enzymatic targets. Compared to 2-chloro-N-(2-(ethylamino)ethyl)benzenesulfonamide , the oxazolidinone ring in the target compound likely enhances metabolic stability and bioavailability, as oxazolidinones are less prone to rapid hydrolysis than primary amines.

Biological Activity: Chlorsulfuron inhibits acetolactate synthase (ALS) in plants, a mechanism absent in oxazolidinone-based compounds . The benzimidazole-sulfonamide hybrid demonstrates how heterocyclic appendages can shift activity toward antifungal or anticancer applications, whereas the target’s oxazolidinone suggests a narrower antibacterial focus.

Physicochemical Properties: The oxazolidinone ring in the target compound may improve solubility in polar solvents compared to purely aromatic sulfonamides (e.g., chlorsulfuron). This could enhance oral bioavailability in pharmaceutical contexts.

Research Findings and Gaps

- Synthesis Pathways : The target compound’s synthesis likely involves coupling 2-chlorobenzenesulfonyl chloride with a 2-(2,4-dioxooxazolidin-3-yl)ethylamine intermediate, analogous to methods used for benzimidazole-sulfonamide hybrids .

- Biological Data: No direct activity data for the target compound is provided in the evidence. However, oxazolidinone derivatives generally exhibit MIC values <2 µg/mL against Gram-positive bacteria, suggesting a benchmark for future studies.

- Agrochemical Potential: While chloroacetamides like S-metolachlor target plant-specific enzymes, the target’s sulfonamide group may limit herbicidal utility unless paired with a triazine or urea moiety.

Biological Activity

2-Chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro-substituted benzene ring linked to a sulfonamide group and an oxazolidinone moiety, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The compound was tested against several bacterial strains using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

| Salmonella enteritidis | 64 | 128 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate effectiveness against Gram-negative bacteria such as Escherichia coli and Salmonella enteritidis .

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By disrupting this pathway, the compound effectively limits bacterial growth and proliferation .

Study on Antibacterial Efficacy

In a study published in MDPI, researchers synthesized various benzene sulfonamide derivatives and evaluated their antibacterial properties. Among these derivatives, this compound showed promising results against multiple bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro cytotoxicity tests on human cell lines indicated that while the compound possesses antibacterial properties, it also exhibits moderate cytotoxicity at higher concentrations. Further studies are required to establish a therapeutic index that balances efficacy against toxicity .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and oxazolidinone ring cyclization. Key parameters to optimize include:

- Temperature : Elevated temperatures (70–100°C) for sulfonylation steps to enhance reactivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

- Catalysts : Use of triethylamine or DMAP to facilitate nucleophilic substitutions .

- Purity control : Thin-layer chromatography (TLC) or HPLC monitors reaction progress .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires:

- NMR spectroscopy : and NMR to verify substituent positions and regioselectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography (if available): Resolves crystal packing and stereochemistry .

- HPLC : Quantifies purity (>95% for biological assays) .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Initial screens include:

- Enzyme inhibition assays : Targeting enzymes like carbonic anhydrase or NLRP3 inflammasome, using fluorometric or colorimetric readouts .

- Cellular viability assays (e.g., MTT): Evaluates cytotoxicity in cancer or immune cell lines .

- Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity and selectivity?

Systematic SAR studies compare derivatives with:

- Chlorine position : Meta vs. para substitution alters steric/electronic interactions with target proteins .

- Oxazolidinone ring modifications : Introduction of methyl or trifluoromethyl groups enhances metabolic stability .

- Sulfonamide linker optimization : Ethyl vs. propyl spacers modulate solubility and membrane permeability .

- Example: Replacing the ethyl group with a cyclopropane ring improved IC against NLRP3 by 3-fold .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Conflicting results (e.g., high in vitro vs. low in vivo activity) are addressed via:

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS .

- Off-target screening : Panels of 50+ kinases/phosphatases identify unintended interactions .

- Species-specific assays : Compare human vs. murine enzyme isoforms to explain interspecies variability .

Q. How can computational methods guide the design of derivatives with improved target engagement?

- Molecular docking : Predict binding modes to NLRP3 (PDB: 6NPY) or carbonic anhydrase IX (PDB: 3IAI) .

- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate logP, polar surface area, and H-bond donors with IC values .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Optimal Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sulfonylation | DCM, 25°C, 12 h | 78 | 92 | |

| 2 | Cyclization | DMF, 80°C, 6 h | 65 | 95 | |

| 3 | Purification | Silica gel column | – | 99 |

Q. Table 2. Comparative Bioactivity of Derivatives

| Derivative | Substituent Modification | IC (NLRP3, μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | None | 1.2 | 0.8 |

| A | -CF at oxazolidinone | 0.4 | 0.5 |

| B | Ethyl → cyclopropane | 0.9 | 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.